N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of N2-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole and pyrimidine precursors.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, using catalysts and solvents that are suitable for large-scale synthesis.
Chemical Reactions Analysis
N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic rings, often using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound may be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can affect various biochemical pathways, potentially leading to changes in cellular function and behavior.
Comparison with Similar Compounds
N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds:
Similar Compounds: Compounds such as pyrazoles and pyrimidines with similar structures.
Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of aromatic rings make this compound unique in its chemical and biological properties.
Properties
Molecular Formula |
C32H29F3N6O2 |
---|---|
Molecular Weight |
586.6g/mol |
IUPAC Name |
N-[3,5-dimethyl-1-[(3-phenoxyphenyl)methyl]pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C32H29F3N6O2/c1-20-30(21(2)40(38-20)19-22-10-9-15-25(16-22)43-24-13-7-4-8-14-24)37-31(42)27-18-29-36-26(23-11-5-3-6-12-23)17-28(32(33,34)35)41(29)39-27/h3-16,18,26,28,36H,17,19H2,1-2H3,(H,37,42) |
InChI Key |
KQMVSZIIGLJNTK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C)NC(=O)C4=NN5C(CC(NC5=C4)C6=CC=CC=C6)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C)NC(=O)C4=NN5C(CC(NC5=C4)C6=CC=CC=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.